8-Aminoquinolin-4-ol
Description
Historical Perspective of Quinoline (B57606) Derivatives in Science
The history of quinoline derivatives is rich and dates back to the 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. A significant milestone in quinoline chemistry was the Skraup synthesis, developed in 1880, which provided one of the first reliable methods for its preparation. The connection between quinoline and medicine was established early on, with its name being derived from "quinine," a natural antimalarial alkaloid. This link spurred extensive research into synthetic quinoline-based drugs. Over the years, a variety of synthetic methodologies have been developed, including the Doebner-von Miller, Friedländer, and Combes syntheses, each allowing for the creation of a diverse array of substituted quinolines. These efforts have led to the discovery of quinoline derivatives with a wide range of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.
Significance of 8-Aminoquinolin-4-ol within the Quinoline Family
Within the vast family of quinoline derivatives, the specific placement of functional groups on the quinoline ring system dictates the compound's chemical and biological properties. This compound, also known as 8-amino-4-hydroxyquinoline, is characterized by an amino (-NH2) group at the 8-position and a hydroxyl (-OH) group at the 4-position.
The 8-aminoquinoline (B160924) moiety is a well-established pharmacophore, most notably recognized in the antimalarial drug primaquine (B1584692). The nitrogen atom of the amino group at the 8-position is known to be crucial for the biological activity of these compounds. The hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the 4-quinolone form, is also a key feature in many biologically active quinolines. The combination of both an amino group at the C8 position and a hydroxyl group at the C4 position in a single molecule suggests the potential for unique chelating properties and biological activities. The presence of these two functional groups can influence the molecule's electronic distribution, hydrogen bonding capabilities, and potential to coordinate with metal ions, distinguishing it from other singly substituted quinoline derivatives.
Scope and Objectives of the Research Outline
The objective of this article is to provide a comprehensive overview of the chemical compound this compound, based on available academic research. This review will strictly adhere to the following topics: its historical context within the broader quinoline family and its particular significance stemming from its specific substitution pattern. Due to the limited specific research on this compound, this article will also draw upon established principles of quinoline chemistry to discuss its likely characteristics.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H8N2O | N/A |
| Molecular Weight | 160.17 g/mol | N/A |
| Boiling Point | 294.1±40.0 °C at 760 mmHg | |
| Density | 1.3±0.1 g/cm3 | |
| Melting Point | >300 °C (lit.) |
Detailed Research Findings
Direct and extensive research dedicated solely to this compound is sparse in the currently available academic literature. However, its existence is confirmed through chemical supplier databases. Much of the understanding of this compound must be inferred from the well-documented chemistry of its constituent functional groups on the quinoline core.
General synthetic strategies for quinoline derivatives, such as the Conrad-Limpach and Gould-Jacobs reactions, are known to produce 4-hydroxyquinolines. For instance, the Conrad-Limpach reaction involves the condensation of an aniline (B41778) with a β-ketoester to form a 4-hydroxyquinoline (B1666331) derivative. Theoretically, employing an appropriately substituted aminophenyl precursor could lead to the synthesis of this compound.
The biological significance of this compound remains largely unexplored. However, based on the known activities of related compounds, it could be hypothesized to possess interesting pharmacological properties. 8-Hydroxyquinoline (B1678124) and its derivatives are known for their antimicrobial and chelating activities. Similarly, 4-aminoquinoline (B48711) derivatives form the basis of several antimalarial drugs. The combination of these two key pharmacophores in this compound suggests it could be a candidate for investigation in these areas.
Structure
3D Structure
Propriétés
IUPAC Name |
8-amino-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBSFZJESHRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618529 | |
| Record name | 8-Aminoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53867-95-1, 50349-92-3 | |
| Record name | 8-Amino-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53867-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50349-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Aminoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Aminoquinolin 4 Ol and Its Derivatives
Classical Synthetic Routes to 8-Aminoquinolines
Traditional methods for the synthesis of 8-aminoquinolines have been well-established for over a century and primarily involve the reduction of corresponding nitroquinolines and the amination of halogenated quinolines.
Reduction of Nitroquinolines to Aminoquinolines
A primary and long-standing method for preparing 8-aminoquinolines is through the reduction of 8-nitroquinolines. The initial step in this process often involves the nitration of quinoline (B57606), which typically yields a mixture of 5- and 8-nitroquinoline (B147351) isomers. These isomers can then be separated through techniques such as distillation and sublimation. Subsequent reduction of the purified 8-nitroquinoline isomer yields the desired 8-aminoquinoline (B160924).
Commonly employed reducing agents for this transformation include tin powder in the presence of hydrochloric acid. Other methodologies have been developed to achieve this reduction under various conditions. For instance, a process utilizing an ammonium (B1175870) or alkali metal or alkaline earth metal hydrogen sulfide (B99878) in an aqueous aliphatic alcohol solvent at a controlled pH of 8.0 to 9.5 has been reported to produce 8-aminoquinolines in high yields of 85-95%. Another effective method involves the use of stannous chloride under mild conditions, which demonstrates good tolerance for various functional groups, including hydroxyls, alkyl substituents, and halogens, offering a rapid transformation with yields up to 86%. Catalytic hydrogenation using Raney nickel is also a well-documented method for the reduction of nitroquinolines to their corresponding amino derivatives.
A study detailing the synthesis of primaquine (B1584692) analogues involved the Skraup's reaction of 2-nitro-4-methoxy-5-substituted phenoxy-aniline with 2-butenal to form 2-methyl-5-substituted phenoxy-6-methoxy-8-nitroquinolines. These nitro compounds were subsequently reduced to the corresponding 8-aminoquinoline derivatives.
Amination of Halogenated Quinoline Scaffolds
The direct amination of halogenated quinolines provides an alternative route to 8-aminoquinoline derivatives. This approach involves the substitution of a halogen atom, typically chlorine or bromine, at the 8-position of the quinoline ring with an amino group.
Palladium-catalyzed amination reactions are frequently employed for this purpose. While the amination of 2-chloro, 3-halo, and 6-bromoquinolines is well-studied, the palladium-catalyzed amination of 8-chloro- and 8-bromoquinolines is less extensively documented. The reactivity of the halogen atom is highly dependent on its position within the quinoline ring. For instance, in the palladium-catalyzed amination of dichloroquinolines, the chlorine atom at position 2 is generally more reactive than the one at position 8.
The amination of 8-quinolinesulfonic acids using magnesium amides has also been reported as a viable method for producing aminoquinolines. Furthermore, non-catalytic methods have been utilized, such as the reaction of 8-aminoquinoline with 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide in the presence of diisopropylethylamine and sodium iodide to yield N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide.
Advanced Synthetic Strategies for 8-Aminoquinolin-4-ol
Modern synthetic chemistry has introduced a range of sophisticated techniques for the construction of the quinoline nucleus and the introduction of functional groups, with transition metal-catalyzed reactions being at the forefront.
Transition Metal-Catalyzed Functionalization Reactions
Transition metal catalysis has become an indispensable tool for the functionalization of quinoline scaffolds, offering high efficiency and selectivity. rsc.org These methods often proceed via the formation of a 5-membered metallacycle with metals like rhodium, iridium, or palladium, enabling the direct installation of various functional groups at the C-8 position of quinoline N-oxides.
C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted quinolines. This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences.
Various transition metals, including rhodium, cobalt, and copper, have been successfully employed to catalyze the C-H activation and subsequent cyclization of anilines with different coupling partners to construct the quinoline core. For example, a rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. Similarly, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to a broad range of quinolines.
The use of a directing group, such as an amide, can guide the metal catalyst to a specific C-H bond, enabling site-selective functionalization. The 8-amino group of quinoline itself can serve as a directing group in various organic syntheses. For instance, 8-aminoquinoline has been used as an efficient bidentate auxiliary in palladium-catalyzed intramolecular activation of γ-C(sp³)–H bonds to form pyrrolidines.
| Catalyst | Reactants | Product | Reference |
| Rhodium | Aniline derivatives, Alkynyl esters | Quinoline carboxylates | |
| Cobalt(III) | Anilines, Alkynes | Substituted quinolines | |
| Palladium | 8-aminoquinoline derivatives | γ-C(sp³)–H activated products |
Palladium-Catalyzed Intramolecular Hydroamination
Palladium-catalyzed intramolecular hydroamination represents another advanced strategy for constructing quinoline and related heterocyclic systems. This method involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule.
While direct intramolecular hydroamination to form simple quinolines is less common, related palladium-catalyzed cyclizations are well-established. For example, palladium(II)-catalyzed cyclization of 2-(alk-2'-ynylamino)benzonitriles provides a facile route to 1,2-dihydroquinoline (B8789712) derivatives. Additionally, palladium-catalyzed intramolecular Heck-type reactions of N-allylanilines can lead to the formation of 1,4-dihydroquinoline (B1252258) derivatives through an unusual 6-endo cyclization process. researchgate.net The synthesis of quinolin-2(1H)-ones can be achieved through the palladium-catalyzed intramolecular amidation of o-haloaromatics bearing a carbonyl functional group.
| Reaction Type | Starting Material | Product | Reference |
| Cyclization | 2-(Alk-2'-ynylamino)benzonitriles | 1,2-Dihydroquinolines | |
| Intramolecular Heck | N-Allylanilines | 1,4-Dihydroquinolines | researchgate.net |
| Intramolecular Amidation | o-Haloaromatic carbonyls | Quinolin-2(1H)-ones |
Copper-Catalyzed Bromination and Difluoromethylation
The introduction of halogen atoms and fluorinated groups into the 8-aminoquinoline framework can significantly alter the biological activity of the resulting molecules. Copper-catalyzed reactions have emerged as effective methods for the selective functionalization of the C5-position of 8-aminoquinoline amides.
A notable method utilizes ethyl bromodifluoroacetate as a bifunctional reagent to achieve either selective C5-H bromination or difluoromethylation of 8-aminoquinoline amides. The reaction outcome is controlled by the choice of copper catalyst and additives. The use of a cupric (Cu(II)) catalyst in combination with an alkaline additive leads to the C5-bromination product. Conversely, employing a cuprous (Cu(I)) catalyst with a silver additive directs the reaction towards C5-difluoromethylation. This approach offers a broad substrate scope and provides good to excellent yields of the desired C5-functionalized quinolines.
Another efficient copper-promoted method for C5-selective bromination uses various alkyl bromides as the bromine source. The reaction proceeds effectively in dimethyl sulfoxide (B87167) (DMSO) under an air atmosphere without the need for external oxidants. This technique demonstrates high site selectivity and is compatible with both activated and unactivated alkyl bromides. Furthermore, copper salts can act as Lewis acid catalysts to facilitate oxidative bromination using hydrogen bromide (HBr) as the brominating agent and DMSO as a mild oxidant. The selectivity for mono- or di-bromination can be controlled by the specific copper salt used; copper sulfate (B86663) (CuSO₄·5H₂O) favors C5-monobromination, while copper nitrate (B79036) (Cu(NO₃)₂·3H₂O) promotes the formation of C5,C7-dibrominated products.
Table 1: Copper-Catalyzed C5-Functionalization of 8-Aminoquinoline Amides
| Reaction Type | Catalyst/Additives | Reagent | Key Features | Reference |
|---|---|---|---|---|
| Bromination | Cupric Catalyst + Alkaline Additive | Ethyl bromodifluoroacetate | Selective C5-bromination | |
| Difluoromethylation | Cuprous Catalyst + Silver Additive | Ethyl bromodifluoroacetate | Selective C5-difluoromethylation | |
| Bromination | Copper-promoted | Alkyl Bromides | High site selectivity, broad scope |
Photocatalytic Approaches to Functionalized 8-Aminoquinolines
Visible-light photocatalysis represents a green and efficient strategy for the C-H functionalization of 8-aminoquinolines under mild conditions. These methods are often more atom- and step-economical compared to traditional synthetic routes.
One such approach is the photocatalytic regioselective difluoroalkylation at the C-5 position of 8-aminoquinolines via a debrominative coupling reaction. This method tolerates a variety of 8-aminoquinoline amides, yielding a range of 5-difluoromethylated quinoline derivatives. In a similar vein, visible-light-induced dual C-H activation/photoredox catalysis has been used for the ortho-perfluoroalkylation of N-(quinolin-8-yl)benzamides. A plausible mechanism involves the generation of a cyclometalated copper complex, which then intercepts a perfluoroalkyl radical generated by the photocatalyst.
Photocatalysis has also been employed for the C5-nitration of 8-aminoquinoline derivatives. A mild and efficient protocol uses Cu(NO₃)₂∙3H₂O as the nitro source, Acid Red 94 as an organic photosensitizer, and a household light bulb as the light source. The reaction proceeds smoothly at room temperature in the air, and control experiments have shown that the chelating interaction between the 8-aminoquinoline moiety and the copper salt is crucial for this remote C-H nitration.
Povarov Reaction for Substituted 8-Aminoquinolines
The Povarov reaction, an inverse-electron-demand aza-Diels-Alder reaction, is a powerful tool for synthesizing substituted tetrahydroquinolines, which can be subsequently oxidized to quinolines. This multicomponent reaction typically involves an aryl amine, an aldehyde, and an activated alkene.
A specific application of this reaction involves simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes in fluoroalcohols to produce 8-aminoquinolines with substituents in the position alpha to the nitrogen. This method has been used to obtain 2-furyl-4-substituted 1,2,3,4-tetrahydro-1,10-phenanthrolines from 8-aminoquinolines for the first time.
Variations of the Povarov reaction have been developed to directly yield quinoline derivatives. For instance, a molecular iodine-catalyzed version allows for the synthesis of 2- and 4-substituted quinolines directly from an aniline, an aldehyde, and an alkyne in fair to good yields. The reaction proceeds through a Schiff base intermediate, followed by a Diels-Alder cycloaddition and subsequent oxidation by the ambient atmosphere.
Table 2: Povarov Reaction for Synthesis of Quinoline Derivatives
| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|
| Inverse aza-Diels-Alder | 1,2-Phenylenediamines, enol ethers, aldehydes | TFE or HFIP (fluoroalcohols) | Substituted 8-aminoquinolines | |
| Multicomponent Reaction | Aniline, aldehyde, alkyne | Molecular Iodine (I₂) | 2,4-Disubstituted quinolines |
Derivatization Strategies for Enhancing Molecular Complexity
The amino group at the 8-position of the quinoline ring is readily converted into an amide functionality. This derivatization is not only a common strategy for creating libraries of compounds but also pivotal for directing further functionalization, particularly in C-H activation reactions.
The synthesis of 8-aminoquinoline amides can be achieved by reacting 8-aminoquinoline with activated carboxylic acids, such as acid chlorides. For example, 8-aminoquinoline amides of 3-oxo-olean-12-en-28-oic acid and 3-oxo-urs-12-en-28-oic acid were synthesized by first converting the triterpenoic acids to their corresponding acid chlorides with oxalyl chloride, followed by reaction with 8-aminoquinoline.
Furthermore, a two-step strategy for the transamidation of existing 8-aminoquinoline amides has been developed. This involves treating the amide with Boc₂O and DMAP to form an N-acyl-Boc-carbamate intermediate, which is reactive enough to undergo aminolysis with various amines without requiring additional catalysts. This method allows for the diversification of elaborate amide derivatives, leveraging products from C-H functionalization literature.
Glycoconjugation, the attachment of sugar moieties to a molecular scaffold, is a strategy employed to enhance the selectivity and pharmacokinetic properties of therapeutic agents. For 8-aminoquinoline (8-AQ), this approach aims to leverage the increased glucose uptake of cancer cells for targeted drug delivery.
In one strategy, 8-AQ derivatives were functionalized through the amino group and linked to D-glucose or D-galactose derivatives. The connection was made using a linker containing a 1,2,3-triazole system, formed via a copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC) reaction. The structural modifications in the resulting glycoconjugates included varying the linker's flexibility and the spatial orientation of the triazole ring. Studies comparing these 8-AQ glycoconjugates with their 8-hydroxyquinoline (B1678124) (8-HQ) counterparts suggest that the 8-AQ derivatives exhibit increased selectivity towards cancer cells. For instance, compound 17, an 8-AQ glycoconjugate, was identified as the most active against HCT 116 and MCF-7 cancer cell lines in one study.
Synthesizing hybrid molecules that combine the structural features of 8-aminoquinoline with other pharmacologically active compounds is a promising strategy for developing multi-target-directed ligands. researchgate.net A notable example is the creation of 8-aminoquinoline-melatonin hybrids, designed to act as multifunctional agents. researchgate.net
The design of these hybrids involves linking the 8-aminoquinoline core to a melatonin (B1676174) scaffold through different linker types, such as urea (B33335), acetamide (B32628), or amine linkages. researchgate.net For example, one series of hybrids (a1-a5) features a urea linker, another series (b1-b5) an acetamide linker, and a third (c1-c5) a direct amine linkage. In vitro evaluations of these hybrids have shown promising multifunctional properties. researchgate.net For instance, compounds c3 and c5 showed superior inhibitory activity against self-induced Aβ aggregation. Hybrids with a carbamate (B1207046) group (a4, a5, b4, b5, c4, and c5) displayed significant inhibitory activity against butyrylcholinesterase (BuChE) with excellent selectivity over acetylcholinesterase (AChE). Additionally, specific hybrids like a3 and c1 were found to chelate with copper ions. researchgate.net
Glycoconjugation Strategies
Stereoselective Synthesis of Chiral 8-Aminoquinoline Derivatives
The development of stereoselective methods for the synthesis of chiral 8-aminoquinoline derivatives is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers of a compound. mdpi.com The ability to selectively produce a desired stereoisomer can enhance therapeutic efficacy and reduce potential side effects. Various strategies have been employed to achieve this, including the use of chiral auxiliaries, organocatalysis, and metal-catalyzed asymmetric reactions.
One notable approach involves the use of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been utilized as ligands in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to biologically active alkaloids. While these particular reactions yielded modest enantiomeric excess, they demonstrated the potential of these chiral 8-aminoquinoline-based ligands in asymmetric catalysis.
Another significant strategy is the use of the 8-aminoquinoline group as a directing group in palladium-catalyzed C(sp³)–H functionalization reactions to synthesize chiral amino acids and their derivatives. This methodology allows for the introduction of chirality at specific positions by controlling the spatial arrangement of the reactants. For example, the palladium-catalyzed mono-arylation of alanine (B10760859) derivatives using an 8-aminoquinoline-type directing group provides an efficient route to β-arylated-α-amino acids. The directing group can later be removed, yielding the desired chiral product.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of 8-aminoquinoline derivatives. A novel stereoselective Betti-type reaction has been developed using cinchona alkaloids, such as quinidine (B1679956) and quinine (B1679958), as organocatalysts. This method allows for the synthesis of enantiomerically enriched 7-substituted-8-hydroxyquinoline derivatives. The choice of catalyst dictates the resulting enantiomer; for example, quinidine catalyzes the formation of the R-enantiomer, while quinine yields the S-enantiomer. This process has been successfully applied to the synthesis of Q134, an 8-hydroxyquinoline derivative, achieving high enantiomeric excess through simple recrystallization.
The following table summarizes key aspects of these stereoselective synthetic methodologies:
| Methodology | Chiral Derivative Type | Catalyst/Auxiliary | Key Findings | Reference |
| Asymmetric Transfer Hydrogenation | 8-Amino-5,6,7,8-tetrahydroquinoline derivatives | Rhodium complexes with chiral diamine ligands (e.g., (R)-CAMPY) | Achieved quantitative conversion with modest enantiomeric excess (up to 69%). | |
| Palladium-Catalyzed C(sp³)–H Functionalization | β-Arylated-α-amino acids | 8-Aminoquinoline directing group with Pd(OAc)₂ | Enables stereoselective mono-arylation of alanine derivatives. | |
| Organocatalytic Betti Reaction | 7-Substituted-8-hydroxyquinoline derivatives | Cinchona alkaloids (Quinidine or Quinine) | Produces enantiomerically pure products (>99% ee) through simple recrystallization. |
These examples highlight the diverse and innovative strategies being developed to access chiral derivatives of the 8-aminoquinoline scaffold, paving the way for the discovery of new therapeutic agents with improved stereochemical purity and biological activity.
Coordination Chemistry of 8 Aminoquinolin 4 Ol
Ligand Properties and Chelation Characteristics
The arrangement of donor atoms and the electronic nature of substituents are pivotal in defining the chelating profile of a ligand. For 8-Aminoquinolin-4-ol, these features suggest a strong potential for metal ion coordination.
This compound is structurally poised to act as a bidentate chelating agent. Similar to the parent 8-aminoquinoline (B160924) (8-AQ), it can form a stable five-membered chelate ring with a metal ion. This chelation involves coordination through the lone pair of electrons on the heterocyclic quinoline (B57606) nitrogen atom and the nitrogen atom of the amino group at the C-8 position. This N,N-donor arrangement is a common and effective binding motif in coordination chemistry. The formation of such chelate rings generally imparts greater stability to the resulting metal complex compared to coordination with comparable monodentate ligands, a phenomenon known as the chelate effect.
The presence of a hydroxyl (-OH) group at the 4-position of the quinoline ring is expected to significantly influence the chelating properties of this compound. The hydroxyl group is an activating, electron-donating group. Through resonance and inductive effects, it increases the electron density on the quinoline ring system. This enhancement of electron density can increase the basicity of the quinolinic nitrogen atom, thereby strengthening its coordination bond with a metal cation.
Studies on substituted 8-hydroxyquinolines have shown that electron-donating groups can cause a red-shift in the emission spectra of their metal complexes, indicating a modification of the electronic structure of the complex. While the 4-OH group in this compound is not directly involved in chelation (unlike the 8-OH group in 8-hydroxyquinoline), its electronic influence on the N,N donor sites is a critical factor in modulating the stability and properties of the resulting metal complexes.
| Parameter | Description | Relevance to this compound |
| Chelate Effect | Enhanced stability of a complex containing a chelating ligand compared to a non-chelating one. | The bidentate N,N coordination is expected to form stable five-membered rings with metal ions, significantly stabilizing the complex. |
| Ligand Basicity | The electron-donating ability of the coordinating atoms. | The 4-OH group is expected to increase the basicity of the N donors, likely leading to more stable complexes compared to unsubstituted 8-aminoquinoline. |
| Stability Constant (log K) | An equilibrium constant for the formation of a complex in solution. | While specific values are unavailable for this ligand, derivatives of 8-aminoquinoline can achieve high stability, with log K values as high as 17.9 reported for certain copper complexes of bis-8-aminoquinolines. |
Influence of Substituents on Chelating Properties
Complexation with Transition Metal Ions
Based on the extensive research on its parent compounds, this compound is expected to form stable complexes with a wide array of divalent and trivalent transition metal cations.
The parent ligands, 8-aminoquinoline and 8-hydroxyquinoline (B1678124), are renowned for their ability to coordinate with a broad spectrum of metal ions. 8-hydroxyquinoline (8-HQ) forms complexes with numerous metals, including Cu(II), Zn(II), Fe(III), Al(III), Ni(II), Co(II), and Cd(II). mdpi.com Similarly, 8-aminoquinoline (8-AQ) has been shown to form complexes with Cu(II), Zn(II), Ni(II), Co(II), Fe(II/III), Mn(II), Cr(III), Cd(II), and Pt(II). unimi.it
Given this precedent, this compound can be expected to act as a versatile ligand for many of these same metal ions. The table below summarizes the known complex-forming capabilities of the parent ligands, which provides a strong indication of the expected reactivity for this compound.
| Metal Ion | Complex Formation with 8-Hydroxyquinoline (8-HQ) Derivatives | Complex Formation with 8-Aminoquinoline (8-AQ) Derivatives |
| Cu(II) | Yes | Yes |
| Zn(II) | Yes | Yes |
| Fe(III) | Yes mdpi.com | Yes |
| Co(II/III) | Yes | Yes (Co(II), Co(III)) |
| Ni(II) | Yes | Yes |
| Mn(IV) | Not commonly reported, Mn(II) is known | Yes (Mn(IV)) |
| Cd(II) | Yes mdpi.com | Yes |
| Al(III) | Yes | Not commonly reported |
| Pt(II) | Yes | Yes unimi.it |
This table is based on data for the parent ligands and their derivatives, as specific complexation studies for this compound are not widely available.
The structural characterization of metal complexes reveals their stoichiometry and coordination geometry, which are crucial for understanding their properties. While crystal structures for this compound complexes are not documented in the reviewed literature, the structures of complexes with related ligands provide a reliable framework for prediction.
Metal complexes of 8-hydroxyquinoline and 8-aminoquinoline derivatives typically exhibit a 1:2 or 1:3 metal-to-ligand ratio, leading to common coordination geometries such as square-planar, tetrahedral, and octahedral.
Octahedral Geometry: This is very common, particularly for six-coordinate metal ions like Fe(III), Co(II/III), and Ni(II). It can be achieved with two tridentate ligands or three bidentate ligands. mdpi.com Mixed ligand complexes, for instance those of Fe(III) and Co(II) with 8-hydroxyquinoline and salicylaldehyde, also adopt an octahedral geometry.
Square-Planar Geometry: This geometry is often observed for d⁸ metal ions like Ni(II) and Pt(II), and also for Cu(II).
Tetrahedral Geometry: This is common for four-coordinate ions like Zn(II) and can also be seen in some Cu(II) complexes.
Other Geometries: More complex structures like square-pyramidal for V(IV)O complexes mdpi.com and seven-coordinate for a Cd(II) complex with a tripodal 8-aminoquinoline ligand have also been reported.
The table below outlines typical geometries observed for metal complexes of ligands related to this compound.
| Metal Ion | Typical Observed Geometry with Related Quinoline Ligands | Example Ligand System |
| Fe(III) | Octahedral mdpi.com | 8-HQ Schiff Base, 8-HQ/Amino Acid |
| Cu(II) | Square-Planar, Tetrahedral, Octahedral | 8-HQ, 8-HQ/Amino Acid |
| Ni(II) | Octahedral, Disphenoidal mdpi.com | 8-HQ Schiff Base, N-(quinolin-8-yl)pivalamide |
| Co(II) | Octahedral | 8-HQ/Salicylaldehyde, 8-HQ Schiff Base |
| Zn(II) | Octahedral, Tetrahedral | 8-AQ, 8-HQ Schiff Base |
| Cd(II) | Seven-coordinate, Octahedral | Tris-8-aminoquinoline, 2-aminoquinoline |
This table reflects general findings for various 8-hydroxyquinoline and 8-aminoquinoline derivatives.
Redox Properties of Metal Complexes
The redox behavior of metal complexes containing quinoline-based ligands is a subject of significant study, as it provides insight into their potential for catalytic and biological applications. While direct electrochemical studies on this compound complexes are not extensively detailed in available literature, the behavior of closely related 8-aminoquinoline (NH2Q) and 8-hydroxyquinoline (8HQ) complexes offers a strong model for understanding their properties. The redox properties of these complexes are typically investigated using techniques like cyclic voltammetry (CV).
Studies on iron complexes with derivatives of 8-hydroxyquinoline have shown that substituents on the quinoline ring significantly alter the redox potential. For example, an iron complex with a 5-nitro-8-hydroxyquinoline-proline hybrid ligand displayed a formal potential (E'1/2) for the Fe(III)/Fe(II) couple of +215 mV vs. NHE. This is substantially more positive than the potential for the corresponding 8-hydroxyquinoline complex (-323 mV vs. NHE), suggesting the nitro-proline modification makes the complex favor the Fe(II) state more strongly. Such shifts in redox potential, driven by ligand modification, are critical for tuning the reactivity of metal complexes in catalytic cycles.
The table below summarizes representative electrochemical data for complexes with related quinoline ligands.
| Complex/System | Redox Couple | Potential (E'1/2 vs. NHE) | Method | Notes |
| Fe(III)/Fe(II) with 5-Nitro-8-hydroxyquinoline-proline | Fe(III)/Fe(II) | +215 mV | CV | Reversible, one-electron process. |
| Fe(III)/Fe(II) with 8-hydroxyquinoline | Fe(III)/Fe(II) | -323 mV | CV | Indicates a lower preference for Fe(II) compared to the substituted ligand. |
| Fe(III) with 7-(piperidin-1-ylmethyl)quinolin-8-ol | Fe(III)/Fe(II) | +21 mV | CV | Shows influence of Mannich base derivatives on redox potential. |
| [Ru(NH2Q)3]2+ | Ru(III)/Ru(II) | ~+0.8 V (vs. Ag/AgCl) | CV | Oxidation leads to electropolymerization. |
This table presents data for related compounds to infer the potential properties of this compound complexes.
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from 8-aminoquinoline and its analogues are highly valued in catalysis due to the ligand's ability to form stable chelate structures that can facilitate and control a variety of chemical transformations.
Homogeneous Catalysis in Electrochemical Organic Synthesis
The combination of transition metal catalysis and electrochemistry offers a sustainable and efficient approach to organic synthesis. The 8-aminoquinoline moiety is instrumental in this area, particularly when used as a directing group in copper-catalyzed electrochemical reactions.
A notable example is the copper-catalyzed electrochemical C(sp²)–H bromination at the C5 position of an 8-aminoquinoline amide. In this process, electricity serves as a green oxidant, and inexpensive reagents like ammonium (B1175870) bromide (NH4Br) are used as the bromine source. Mechanistic studies suggest that the catalytic cycle involves the coordination of the 8-aminoquinoline amide to a Cu(II) catalyst. The electrochemical process facilitates the generation of the active catalytic species, enabling the regioselective bromination with high efficiency. Further investigations confirm that a bidentate nitrogen structure and a free N-H group on the ligand are essential for this transformation. This method has been successfully applied on a gram scale, demonstrating its potential for practical synthetic applications.
Directing Group Properties in C-H Functionalization
The 8-aminoquinoline scaffold is one of the most powerful bidentate directing groups in transition-metal-catalyzed C-H functionalization. This strategy provides a highly effective way to construct complex molecules by selectively forming new C-C or C-X bonds at previously unreactive C-H sites. The 8-aminoquinoline group is typically installed as an amide derivative of a carboxylic acid. It coordinates to the metal center through both the quinoline nitrogen and the amide nitrogen, forming a stable five-membered metallacycle intermediate. This coordination brings the metal catalyst into close proximity to a specific C-H bond (often at the ortho position of an attached aryl group or a β- or γ-C(sp³)−H bond of an aliphatic chain), facilitating its cleavage and subsequent functionalization. chemrxiv.org
This directing group strategy has been successfully employed with a variety of metals, including palladium, copper, nickel, and cobalt, for reactions such as arylation, alkenylation, and alkylation. For example, copper-catalyzed strategies using the 8-aminoquinoline directing group have been developed for Heck-type coupling reactions of unactivated olefins. In nickel-catalyzed systems, carboxylates are often used as additives, which are believed to play a key role in the C-H activation step. The robustness of this directing group is demonstrated by its application in the late-stage functionalization of complex molecules.
| Metal Catalyst | Reaction Type | Coupling Partner | Key Feature |
| Copper | Heck-type coupling | Alkyl halides, Azodicarbonamide | Functionalization of unactivated olefins. |
| Copper | Annulation | Alkynes | Synthesis of fused dihydrobenzofuran-isoquinolone compounds. |
| Palladium | Alkenylation/Alkynylation | Vinyl iodides, Alkynyl bromides | Stereospecific functionalization of proline derivatives. chemrxiv.org |
| Cobalt | Nitration | tert-Butyl nitrite (B80452) (TBN) | Remote C-H functionalization at the C5 position of the quinoline ring. |
| Nickel | C(sp³)-H Functionalization | Various | Carboxylate additives are proposed to lower the C-H activation barrier. |
This table summarizes the use of the 8-aminoquinoline directing group in various C-H functionalization reactions.
Asymmetric Catalysis (e.g., Asymmetric Transfer Hydrogenation)
The development of chiral ligands for asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which are vital in the pharmaceutical industry. Chiral derivatives of the aminoquinoline scaffold have emerged as effective ligands for such transformations. Specifically, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully used in metal-catalyzed asymmetric transfer hydrogenation (ATH). nih.gov
In one study, rhodium complexes containing chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives (named CAMPY and Me-CAMPY) were employed as catalysts for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines. nih.gov These reactions are important for producing key intermediates for biologically active alkaloids. The rhodium catalysts proved to be highly effective, achieving quantitative conversion for a range of substrates. nih.gov While the enantioselectivity was modest (up to 69% enantiomeric excess), the results highlight the potential for designing new chiral catalysts based on this scaffold. nih.gov The addition of Lewis acids like La(OTf)3 was found to be beneficial, likely by activating the imine substrate towards reduction.
Similarly, iridium complexes bearing aminophosphine, aminophosphinite, and aminophosphite ligands derived from chiral 5,6,7,8-tetrahydroquinolin-8-ol (B83816) have been investigated in the asymmetric hydrogenation of dihydroisoquinolines. These studies demonstrate the versatility of the chiral tetrahydroquinoline core in creating a range of P,N-type ligands for asymmetric catalysis.
| Catalyst/Ligand | Substrate Type | Reaction | Max. Enantiomeric Excess (ee) |
| [RhCpCl(L)]Cl (L = (R)-CAMPY) | 1-Aryl-3,4-dihydroisoquinoline | ATH | 69% |
| [RhCpCl(L)]Cl (L = (R)-Me-CAMPY) | 1-Aryl-3,4-dihydroisoquinoline | ATH | 60% |
| Ir-L4 (L4 = tetraMe-BITIOP) | 1-(4-nitrophenyl)-dihydroisoquinoline | Asymmetric Hydrogenation | 94% |
| Ir-L5 (L5 = Diophep) | 1-(2-nitrophenyl)-dihydroisoquinoline | Asymmetric Hydrogenation | 76% |
This table presents results from asymmetric catalysis using derivatives of the 8-aminoquinoline scaffold. Note that these ligands are derivatives and not this compound itself.
Biological Activity and Mechanistic Investigations of 8 Aminoquinolin 4 Ol Derivatives
Antimicrobial Activities
Derivatives of 8-Aminoquinolin-4-ol have demonstrated a broad spectrum of antimicrobial activities, showing effectiveness against various strains of bacteria and fungi. These compounds represent a significant area of research in the development of new antimicrobial agents.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Numerous studies have highlighted the potent antibacterial effects of this compound derivatives against both Gram-positive and Gram-negative bacteria.
For instance, certain 7-substituted quinolin-8-ol derivatives have shown considerable activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Enterobacter ludwigii (Gram-negative). The introduction of a piperazine (B1678402) moiety at the C-7 position of the quinolin-8-ol has been found to enhance antibacterial activity. One study reported that a derivative with a biphenyl (B1667301) group exhibited strong activity against Staphylococcus aureus, with an inhibition zone of 22 mm compared to the 24 mm zone of the standard drug, amoxiclav. Another derivative with a 4-FPh group showed potent activity against Pseudomonas aeruginosa with an inhibition zone of 22 mm.
Hybrid molecules incorporating the 8-hydroxyquinoline (B1678124) scaffold have also been investigated. A hybrid of 8-hydroxyquinoline and another quinolone showed promising broad-spectrum antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL against both susceptible and drug-resistant strains. While these values were higher than those of ciprofloxacin (B1669076) (0.125–0.5 µg/mL), the study suggested that modifying these compounds could lead to a new class of broad-spectrum antibacterial agents.
The table below summarizes the antibacterial efficacy of selected this compound derivatives.
| Derivative | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| 5-amino-7-bromoquinolin-8-yl sulfonate (Ar = biphenyl) | Staphylococcus aureus | 22 | - | |
| 5-amino-7-bromoquinolin-8-yl sulfonate (Ar = 4-FPh) | Pseudomonas aeruginosa | 22 | - | |
| 5-amino-7-bromoquinolin-8-yl sulfonate (Ar = 2-OH-5-NO2Ph) | Pseudomonas aeruginosa | 23 | - | |
| 5-amino-7-bromoquinolin-8-yl sulfonate (Ar = 4-CH3Ph) | Klebsiella pneumoniae | 25 | - | |
| 7-(piperazin-1-ylmethyl)quinolin-8-ol | Staphylococcus aureus | - | 10 | |
| 7-(piperazin-1-ylmethyl)quinolin-8-ol | Bacillus subtilis | - | 20 | |
| 7-(piperazin-1-ylmethyl)quinolin-8-ol | Escherichia coli | - | 10 | |
| 7-(piperazin-1-ylmethyl)quinolin-8-ol | Enterobacter ludwigii | - | 10 | |
| 8-hydroxyquinoline-quinolone hybrid | Various Gram-positive & Gram-negative | - | 4-16 |
Antifungal Properties
In addition to their antibacterial action, derivatives of this compound have also been investigated for their antifungal properties.
Several studies have demonstrated the efficacy of these compounds against various fungal strains. For example, certain 2-substituted quinolin-8-ol derivatives, such as 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol, exhibited in vitro antifungal activity comparable to or even greater than the standard drug, fluconazole. Another study reported that sulfonate derivatives of 5-amino-7-bromoquinolin-8-ol (B11873180) showed potent activity against Aspergillus niger and Penicillium spinulosum. Specifically, a derivative with Ar = biphenyl showed an inhibition zone of 10 mm against Aspergillus niger and 12 mm against Penicillium spinulosum, compared to fluconazole's 15 mm and 12 mm zones, respectively.
However, not all derivatives display strong antifungal activity. For instance, a series of triazole-8-hydroxyquinoline derivatives showed low activity against four Candida species, with MIC values ranging from 31.25 to 1000 mg/mL, which is significantly higher than the standard drug's MIC range of 1.95–62.5 mg/mL.
The table below presents the antifungal activity of some this compound derivatives.
| Derivative | Fungal Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Various | - | Comparable to Fluconazole | |
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol | Various | - | Comparable to Fluconazole | |
| 5-amino-7-bromoquinolin-8-yl sulfonate (Ar = biphenyl) | Aspergillus niger | 10 | - | |
| 5-amino-7-bromoquinolin-8-yl sulfonate (Ar = biphenyl) | Penicillium spinulosum | 12 | - | |
| 5-amino-7-bromoquinolin-8-yl sulfonate (Ar = 2-nitro-5-hydroxybenzene) | Aspergillus niger | 13 | - | |
| 5-amino-7-bromoquinolin-8-yl sulfonate (Ar = 2-nitro-5-hydroxybenzene) | Penicillium spinulosum | 10 | - | |
| Triazole-8-hydroxyquinoline derivatives | Candida species | - | 31.25-1000 |
Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound derivatives are attributed to several mechanisms, including the inhibition of key bacterial enzymes, chelation of essential metal ions, and interference with biofilm formation.
One of the primary mechanisms of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, this compound derivatives can disrupt these vital cellular processes, leading to bacterial cell death. The key event in the action of quinolones is the reversible trapping of gyrase-DNA and topoisomerase IV-DNA complexes. This leads to a halt in DNA synthesis and ultimately, the release of double-strand DNA breaks. Some novel bacterial type II topoisomerase inhibitors have demonstrated potent, dual-targeting activity against both DNA gyrase and topoisomerase IV from both Gram-positive and Gram-negative bacteria.
The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a key factor in their antimicrobial activity. mdpi.com These compounds can form stable complexes with metal ions that are essential for the function of various microbial enzymes. By sequestering these metal ions, the derivatives can inhibit enzyme activity and disrupt critical metabolic pathways in the microorganisms. For example, copper (II) complexes with 8-hydroxyquinoline derivatives have shown potent antimicrobial activity. The antimicrobial action is attributed to the ability of these compounds to chelate metal ions that are vital for enzyme functioning.
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. Several studies have indicated that derivatives of quinoline (B57606) can inhibit the formation of these biofilms. By preventing biofilm formation, these compounds can render bacteria more susceptible to conventional antibiotics and host defenses. For instance, certain quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations. This anti-biofilm activity is a promising strategy to combat the pathogenicity of bacteria without necessarily affecting their growth, which may reduce the likelihood of developing resistance.
Metal Chelation and Disruption of Microbial Enzymatic Functions
Antiviral Activities
The quinoline scaffold is a significant pharmacophore in the development of antiviral agents, with various derivatives showing activity against a range of viruses. Research into this area has explored how these compounds can interfere with the viral life cycle.
Derivatives of the parent quinoline structure have been shown to inhibit the replication of several viruses. For instance, certain 4-aminoquinoline (B48711) derivatives have demonstrated potent inhibitory effects on SARS-CoV-2 replication in both Vero E6 and Calu-3 cell models. The mechanism of action for some quinoline compounds involves targeting essential viral proteins, thereby halting the replication process. Studies on related 8-hydroxyquinoline derivatives have identified them as potent inhibitors of various flaviviruses, such as Dengue virus (DENV2) and West Nile virus, by potentially inhibiting viral RNA-dependent DNA polymerase. Specifically, two novel 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives showed significant inhibitory activity against DENV2. One derivative with an iso-Bu substitution was particularly active, with a half-maximal inhibitory concentration (IC50) of 0.49 µM. Similarly, quinolone-N-acylhydrazone hybrids have shown activity against arboviruses like Zika (ZIKV) and Chikungunya (CHIKV). A compound labeled QVIR, a quinoline derivative, was found to abolish the formation of infectious CHIKV particles by approximately 72% and diminish RNA synthesis by up to 84%.
The therapeutic potential of quinoline derivatives extends to specific and challenging viral pathogens like the influenza virus. The antiviral activity of these compounds against influenza is often linked to increasing the lipophilicity and the electron-withdrawing properties of substituents on the molecule. For example, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed as anti-influenza agents, with one compound, G07, showing significant activity against the A/WSN/33 (H1N1) strain with a half-maximal inhibitory concentration (IC50) of 0.23 µM in a plaque inhibition assay. Other studies have identified aloperine, a quinolizidine (B1214090) alkaloid, as active against influenza A virus (IAV) PR8 (H1N1), and structural modifications have led to derivatives with greatly enhanced potency. One such derivative, compound 19, inhibited influenza virus PR8 replication with an IC50 of 0.091 μM, making it approximately 160-fold more potent than the original compound. Furthermore, some 7-chloro-4-aminoquinoline derivatives have been assayed against influenza A virus (IAV), with one compound bearing an N-mesityl thiourea (B124793) group displaying a notable anti-infectious effect.
Inhibition of Viral Replication
Anticancer and Cytotoxic Effects
The 8-aminoquinoline (B160924) scaffold and its related structures are of significant interest in oncology research due to their demonstrated cytotoxic effects against various cancer cell lines and their potential for selective tumor targeting.
Derivatives of 8-aminoquinoline have shown promising cytotoxic activity across a spectrum of human cancer cell lines. Studies have demonstrated their ability to inhibit the proliferation of cancers such as breast, colon, and brain tumors. For instance, brominated derivatives of 8-hydroxyquinolines and 8-aminoquinolines were evaluated for their anticancer effects, with 5,7-Dibromo-8-hydroxyquinoline and related compounds showing strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.
In a comparative study, glycoconjugates of 8-aminoquinoline (8-AQ) demonstrated greater cytotoxicity against HCT 116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines compared to their 8-hydroxyquinoline (8-HQ) counterparts. Specifically, 8-AQ derivatives 19 and 20 were more effective at inhibiting cancer cell proliferation than the corresponding 8-HQ derivatives 19a and 20a. Another study synthesized a series of 4-aminoquinoline derivatives and found that N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against the MDA-MB-468 breast cancer cell line. Similarly, a different derivative, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells than the reference drug chloroquine (B1663885).
Table 1: Cytotoxicity of 8-Aminoquinoline Derivatives and Related Compounds
| Compound | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 8-AQ derivative 19 | HCT 116 | 687.8 ± 35.7 | |
| 8-AQ derivative 20 | HCT 116 | 329.2 ± 5.4 | |
| 8-HQ derivative 19a | HCT 116 | >800 | |
| 8-HQ derivative 20a | HCT 116 | >800 | |
| 8-AQ derivative 19 | MCF-7 | 116.4 ± 2.7 | |
| 8-AQ derivative 20 | MCF-7 | 149.6 ± 1.8 | |
| 8-HQ derivative 19a | MCF-7 | >800 | |
| 8-HQ derivative 20a | MCF-7 | 602.9 ± 1.9 | |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Potent | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Potent |
The modification of the 8-aminoquinoline structure, or derivatization, plays a critical role in modulating its cytotoxic potency and, crucially, its selectivity for cancer cells over healthy cells. One key strategy has been glycoconjugation, which involves linking the quinoline structure to sugar derivatives. This approach aims to leverage the increased glucose demand of cancer cells to enhance selective uptake. A study found that replacing the 8-hydroxyquinoline (8-HQ) moiety with 8-aminoquinoline (8-AQ) in glycoconjugates resulted in compounds with improved selectivity for cancer cells. For example, 8-AQ glycoconjugates showed much better selectivity for the MCF-7 cancer cell line compared to the healthy NHDF-Neo cell line than their 8-HQ counterparts.
The introduction of specific substituents at various positions on the quinoline ring is another effective strategy. Adding strong electron-withdrawing groups like chlorine (Cl) or nitro (NO2) has been shown to be critical for high anticancer activity. For instance, the reaction of 5-chloro-8-hydroxyquinoline (B194070) with morpholine (B109124) and ethyl glyoxylate (B1226380) yielded a compound with potent and selective toxicity against colon adenocarcinoma cell lines (Colo205 and Colo320) while showing no toxicity to normal MRC-5 fibroblast cells. The replacement of a bromine atom with an 8-hydroxyquinoline moiety has also been found to increase anticancer activity. Furthermore, the type of substituent at the C2′ position of the quinoline ring can influence activity, with a methyl group leading to higher cytotoxicity in a series of tested hybrids.
The anticancer effects of quinoline derivatives are attributed to several molecular mechanisms that disrupt cancer cell proliferation and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on podophyllotoxin (B1678966) (PTOX) derivatives, which can feature quinoline-like structures, show they can act as inhibitors of tubulin and DNA topoisomerase II, leading to cell cycle arrest and DNA damage.
Further research indicates that these compounds can interfere with critical cell signaling pathways. For example, some neocryptolepine (B1663133) derivatives, which are indole-quinoline alkaloids, are thought to exert their cytotoxic effects by regulating the PI3K/AKT/mTOR signaling pathway in gastric cancer cells. Other studies have implicated the MAPK pathway; a hydrophobically modified berberine (B55584) derivative, an isoquinoline (B145761) alkaloid, was found to affect the expression of proteins associated with the MAPK pathway, such as p-ERK, p-38, and p-JNK, in A549 adenocarcinoma cells. Historically, 8-aminoquinolines like primaquine (B1584692) are known to accumulate in the mitochondria, causing structural damage and dysfunction, a mechanism that could also contribute to their anticancer effects.
Mechanistic Insights into Anticancer Action
Autophagy Modulation
The quinoline scaffold is central to compounds that modulate autophagy, a cellular process of self-digestion critical for homeostasis. Derivatives of 4-aminoquinoline, such as chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ), are well-established autophagy inhibitors. Their mechanism involves blocking the terminal stages of autophagy by inhibiting the fusion of autophagosomes with lysosomes. This disruption prevents the degradation of cellular waste and can lead to cell death, a property exploited in cancer therapy. Therapy-induced autophagy can serve as a resistance mechanism for cancer cells against treatment, and therefore, combining conventional cancer therapies with autophagy inhibitors like HCQ is a strategy being explored in clinical trials. The modulation of autophagy is considered a promising therapeutic approach for a variety of disorders, with the understanding that its role can be either cytoprotective or cytotoxic depending on the context.
DNA Damage and Cell Cycle Arrest
Derivatives of the quinoline structure have been shown to exert anticancer effects by causing DNA damage and interrupting the cell cycle. The cell cycle is a tightly regulated sequence of events, including DNA replication (S phase) and mitosis (M phase), separated by G1 and G2 gap phases. This progression is controlled by cyclin-dependent kinases (CDKs). In response to DNA damage, signaling pathways are activated that promote cell cycle arrest to allow for DNA repair or, if the damage is too severe, to initiate cell death.
Research has demonstrated that certain 4-aminoquinoline derivatives can induce cell cycle arrest. For instance, the compound 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline, also known as compound 13 or VR23, was found to cause cancer cells to arrest in the prometa-metaphase stage of the cell cycle. Similarly, a study on 7-chloro-(4-thioalkylquinoline) derivatives reported an accumulation of cells in the G0/G1 phase and an inhibition of both DNA and RNA synthesis. One specific quinoline derivative, compound 5b, has been reported to induce DNA damage, which leads to cell cycle arrest and subsequent apoptosis. These findings underscore the potential of quinoline derivatives to act as cytotoxic agents by targeting the fundamental processes of DNA replication and cell division.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or unwanted cells and is a key target in cancer therapy. This process is primarily executed through two major pathways: the extrinsic and the intrinsic pathways. actaorthop.org The extrinsic pathway is initiated by external signals that activate surface death receptors, leading to the activation of caspase-8. actaorthop.org The intrinsic pathway is mitochondria-dependent and is triggered by cellular stress, resulting in the release of cytochrome c and the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell.
Quinoline derivatives have been shown to induce apoptosis through these pathways. For example, certain quinazolinedione derivatives, which share a heterocyclic structure, were found to trigger apoptosis mainly through the intrinsic pathway via caspase-9 activation. Some 4-aminoquinoline derivatives lead to an accumulation of cells with sub-G1 DNA content, a hallmark of apoptosis. Furthermore, specific quinoline compounds have been shown to induce apoptosis through the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP). In some contexts, such as under conditions of oxidative stress in neuroblastoma cells, 8-aminoquinoline-based metal complexes can modulate apoptotic pathways to restore cell viability, demonstrating their role in regulating this fundamental cellular process.
Neuroprotective Properties and Neurological Applications
The 8-aminoquinoline scaffold is a key feature in the design of multifunctional agents aimed at treating neurodegenerative diseases, most notably Alzheimer's disease (AD). amegroups.org The complexity of these diseases, which often involve multiple pathological factors like oxidative stress, metal ion dyshomeostasis, and protein aggregation, necessitates the development of multi-target-directed ligands. Derivatives of 8-aminoquinoline are being investigated for their potential to simultaneously address several of these factors.
Modulation of Neurodegenerative Conditions
A primary strategy in developing neuroprotective agents from the 8-aminoquinoline class involves combating oxidative stress, a common factor in many neurodegenerative diseases. The overproduction of reactive oxygen species (ROS) can lead to neuronal damage. Researchers have designed and synthesized novel 8-quinoline-N-substituted derivatives combined with natural antioxidants (like lipoic, caffeic, and ferulic acids) to enhance their radical-scavenging capabilities. In vitro evaluations of these compounds have demonstrated cytoprotective effects in models of oxidative stress.
Furthermore, synthetic metal complexes based on the 8-aminoquinoline structure have shown promise in protecting neurons from oxidative damage. These complexes can restore cell viability and mitochondrial function in neuroblastoma cells exposed to oxidative stress. Their mechanism of action can involve the activation of crucial signaling pathways for neuronal health, such as the SIRT1/3-FOXO3a pathway, suggesting their potential therapeutic application for conditions like Alzheimer's and Parkinson's disease.
Metal-Ion Chelating in Neuroprotection (e.g., Alzheimer's Disease)
The dysregulation of metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), is a key aspect of Alzheimer's disease pathology, as these ions can promote the aggregation of amyloid-β (Aβ) peptides. The 8-aminoquinoline scaffold is an effective bidentate metal-ion chelating agent, capable of forming stable complexes with various transition metal ions. scispace.com This property allows its derivatives to sequester excess metal ions, thereby preventing their participation in neurotoxic processes.
The selective coordination ability of 8-aminoquinoline with metal ions is considered superior to that of the related 8-hydroxyquinoline. amegroups.org Hybrids of 8-aminoquinoline and melatonin (B1676174) have been specifically designed as copper ion chelating agents for potential AD therapy. amegroups.org In vitro studies have confirmed that specific derivatives can effectively chelate biometals. This targeted chelation is a promising strategy for restoring metal homeostasis in the brain and mitigating a key driver of neurodegeneration in Alzheimer's disease.
| Derivative Class/Compound | Target Metal Ions | Key Findings | Reference |
| 8-Aminoquinoline-Melatonin Hybrids (a3, c1) | Copper (Cu²⁺) | Specifically chelated with copper ions. | , , amegroups.org |
| 8-Hydroxyquinoline Derivative (5b) | Biometals (e.g., Cu²⁺, Zn²⁺) | Capable of chelating biometals involved in Aβ aggregation. | |
| 8-Quinoline-N-substituted Derivatives | Copper (Cu²⁺) | Shown to chelate copper, a metal involved in ROS-induced degeneration. | , |
Inhibition of Amyloid-β Aggregation
The aggregation of the amyloid-β (Aβ) peptide into plaques is a pathological hallmark of Alzheimer's disease. Preventing this aggregation is a primary therapeutic goal. Derivatives of 8-aminoquinoline have been developed as potent inhibitors of this process. amegroups.org
Studies on 8-aminoquinoline-melatonin hybrids have shown their ability to inhibit both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation. amegroups.org Similarly, novel 8-hydroxyquinoline derivatives have demonstrated significant inhibitory effects against the self-aggregation of the Aβ₁₋₄₂ fragment. The mechanism of these compounds often involves a multi-target approach, where their metal-chelating and antioxidant properties contribute to their anti-aggregation efficacy. By directly interfering with the Aβ aggregation cascade, these compounds represent a promising class of molecules for the development of disease-modifying therapies for Alzheimer's disease.
| Compound | Type of Inhibition | Efficacy | Reference |
| c3 | Self-induced Aβ aggregation | 41.4 ± 2.1% inhibition at 10 µM | , |
| c5 | Self-induced Aβ aggregation | 25.5 ± 3.2% inhibition at 10 µM | , |
| 5b | Self-induced Aβ₁₋₄₂ aggregation | IC₅₀ = 5.64 μM |
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Derivatives of aminoquinolines have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these cholinesterases is a key therapeutic strategy for managing Alzheimer's disease.
Research into 4-aminoquinoline derivatives has shown that these compounds can effectively inhibit both human AChE and BChE. A study on twenty-six new 4-aminoquinolines with an n-octylamino spacer at the C(4) position revealed potent inhibition of both enzymes, with inhibition constants (K_i) in the micromolar to nanomolar range (0.0023 to 1.6 μM). Similarly, another study on eight different 4-aminoquinoline derivatives found that all compounds inhibited both AChE and BChE with K_i values ranging from 0.50 to 50 μM, demonstrating a slight selectivity for AChE over BChE. The most effective inhibitors of AChE were those with an n-octylamino chain or an adamantyl group. Shortening the n-octylamino chain resulted in a 5 to 20-fold decrease in AChE inhibition. For BChE, the most potent inhibitors were derivatives with a bulky adamantyl substituent on the C(4)-amino group or a strong electron-withdrawing trifluoromethyl group at the C(7) position.
Furthermore, hybrid molecules incorporating the 8-aminoquinoline scaffold have been synthesized and evaluated. A series of 8-aminoquinoline-melatonin hybrids demonstrated that compounds belonging to the carbamate (B1207046) group exhibited significant BChE inhibitory activity with excellent selectivity over AChE. amegroups.orgamegroups.cn
Table 1: Inhibition of Cholinesterases by Aminoquinoline Derivatives
| Compound Class | Target Enzyme(s) | Potency (Ki) | Key Structural Features for High Potency |
|---|---|---|---|
| 4-Aminoquinolines | AChE and BChE | 0.0023 - 1.6 μM | n-octylamino spacer at C(4) |
| 4-Aminoquinolines | AChE and BChE | 0.50 - 50 μM | n-octylamino chain or adamantyl group for AChE; bulky adamantyl or C(7)-trifluoromethyl group for BChE |
| 8-Aminoquinoline-melatonin hybrids | BChE (selective) | Not specified | Carbamate group amegroups.orgamegroups.cn |
Antimalarial Activity
8-Aminoquinoline derivatives have long been a cornerstone in the fight against malaria, with primaquine being a notable example approved for treating relapsing malaria caused by Plasmodium vivax.
The 8-aminoquinoline scaffold is the basis for several antimalarial drugs. Primaquine is effective against the relapsing forms of P. vivax and P. ovale, and also shows activity against P. falciparum. Tafenoquine (B11912), another 8-aminoquinoline derivative, is under development for the treatment of P. vivax malaria.
Efforts to develop new antimalarials with improved properties have led to the synthesis of various 8-aminoquinoline derivatives. A series of 5-aryl-8-aminoquinoline derivatives were found to be as potent or even more potent than primaquine and tafenoquine against the growth of P. falciparum in cell cultures. These new agents were particularly more active against a chloroquine-resistant strain than a chloroquine-sensitive one. Structure-activity relationship studies indicated that derivatives with electron-donating groups on the 5-aryl ring, such as methoxy (B1213986) or methyl groups, exhibited enhanced activity compared to those with electron-withdrawing substituents. Metal complexes of 8-aminoquinoline-uracil hybrids have also demonstrated fair antimalarial activities.
Table 2: Antimalarial Efficacy of 8-Aminoquinoline Derivatives against Plasmodium Species
| Compound/Derivative | Plasmodium Species | Activity Noted |
|---|---|---|
| Primaquine | P. vivax, P. ovale, P. falciparum | Effective against relapsing forms of P. vivax and P. ovale and active against P. falciparum. |
| Tafenoquine | P. vivax | In development for treatment. |
| 5-Aryl-8-aminoquinolines | P. falciparum (chloroquine-resistant and -sensitive strains) | Equal to or more potent than primaquine and tafenoquine; more active against resistant strains. |
| 8-Aminoquinoline-uracil metal complexes | Not specified | Fair antimalarial activity. |
A key mechanism of action for the antimalarial effects of 8-aminoquinoline derivatives involves the disruption of the parasite's mitochondrial function. These compounds are thought to accumulate within the parasite's mitochondria, leading to significant structural and functional damage. This accumulation causes mitochondrial swelling and ultimately leads to the destruction of the organelle.
Efficacy against Plasmodium Species
Other Biological Activities
Beyond their well-established antimalarial properties, derivatives of the quinoline scaffold have been explored for a range of other biological activities.
Quinoline derivatives have demonstrated potential as anti-inflammatory agents. For instance, a series of 8-quinolinesulfonamide derivatives were synthesized and evaluated for their anti-inflammatory effects. One compound, in particular, was identified as a potent anti-inflammatory agent, significantly inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). This compound was also found to prevent the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by lipopolysaccharides. The mechanism of action is believed to involve the inhibition of the Toll-like receptor 4 (TLR4)/MD-2 complex, which in turn blocks the activation of the NF-κB/MAPK signaling pathway. Other quinoline-based compounds have also been reported to possess anti-inflammatory properties.
8-Hydroxyquinoline derivatives have emerged as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, a class of enzymes involved in numerous physiological processes, making them attractive therapeutic targets. The Betti reaction has been utilized to efficiently synthesize C-7 functionalized 8-hydroxyquinolines that act as cell-active inhibitors of KDM4 histone demethylases and other 2OG oxygenases. This highlights the potential of using a template-based approach to develop inhibitors for metallo-enzymes. Studies have shown that it is possible to achieve selective inhibition of different 2OG oxygenases by modifying the substituents on the 2-oxoglutarate scaffold.
Spectroscopic and Computational Analysis of this compound
Following a comprehensive search for scientific literature and data, it has been determined that specific experimental and computational studies detailing the spectroscopic characterization of the precise chemical compound This compound are not available in the public domain. The provided search results contain extensive information on related structures, including the parent compound 8-aminoquinoline, various isomers such as 5-aminoquinolin-8-ol (B76478) and 8-aminoquinolin-3-ol, and numerous derivatives where the 8-amino group is further functionalized. However, this information is not directly applicable to this compound and would not provide a scientifically accurate characterization of the target molecule.
For a scientifically rigorous article, specific data for the requested compound is essential. For instance, the electronic and structural effects of the hydroxyl group at the 4-position in conjunction with the amino group at the 8-position would uniquely influence the spectroscopic signatures (NMR, IR, UV-Vis, MS) and computational models, distinguishing it from its isomers and parent compound.
Due to the absence of specific data for this compound in the retrieved sources, the generation of a detailed article adhering to the requested outline is not possible at this time. To proceed, future experimental work would be required to isolate or synthesize this compound and characterize it using the spectroscopic and computational methods outlined.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations offer a detailed understanding of its electronic characteristics, reactivity, and potential interactions.
DFT calculations are instrumental in mapping the electronic structure and electron density of this compound. The distribution of electron density, visualized through electron density contour maps, reveals the nature of chemical bonds within the molecule. For instance, the interaction between different atoms can be characterized as ionic or covalent based on the overlap of their electron contours. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter in determining the molecule's electronic properties.
Advanced techniques, such as those inspired by image super-resolution, can be used to transform a basic guess of the molecular density into a highly accurate ground-state quantum mechanical density. This approach has been shown to outperform previous density prediction methods. Electron difference density maps can illustrate the changes in electron density upon electronic excitation, highlighting regions of increased or decreased electron density.
Computational studies, particularly those combining experimental techniques with quantum chemical calculations, are vital for elucidating the oxidation and reduction pathways of 8-aminoquinoline derivatives. These studies can identify different oxidation pathways at varying pH levels. For instance, at low pH, 8-aminoquinoline can exist as two hydrogenated tautomers with very similar energies.
The energy landscapes for these redox reactions can be mapped out, providing insights into the feasibility and mechanisms of these processes. It has been suggested that drugs containing the 8-aminoquinoline scaffold are unlikely to undergo reduction in the human body due to the high energy requirements. However, oxidation reactions may be possible, potentially facilitated by enzymatic activity. Thermochemical cycles can be used to determine properties like hydricity, which is the thermodynamic ability of a molecule to donate a hydride ion.
Tautomers are isomers of a compound that readily interconvert, and their prediction is a significant challenge in computational chemistry. For quinoline derivatives, a tautomeric equilibrium often exists between different forms, such as the keto and enol forms. DFT calculations can predict the relative stability of these tautomers by comparing their enthalpies of formation. In many quinolin-4-one derivatives, the ketone form is found to be more stable than the enol form.
The existence of a tautomeric equilibrium can have significant implications for the reactivity of the molecule. Computational models can also predict how factors like solvent and complexation with metal ions can shift the tautomeric equilibrium.
8-Aminoquinoline and its derivatives are excellent ligands for metal ions, forming stable complexes. DFT calculations are used to investigate the binding modes and interaction energies between the ligand and various metal ions. These calculations can elucidate the geometry of the resulting complexes, which is often a distorted octahedral or other coordination geometry.
The nature of the metal ion and its counter-ion significantly influences the final structure of the complex. Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the formation and stability of the crystalline structures of these metal complexes. The binding energies associated with these different interactions can be quantified using DFT. The interaction of hydrated metal cations with nucleobases, a related area of study, shows that binding can occur in outer-shell, inner-shell, or bidentate fashions.
Prediction of Tautomeric Forms
Molecular Dynamics Simulations (Implicit)
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. Implicit solvent models, such as the Generalized Born (GB) model, are often used to reduce the computational cost of these simulations. While explicit solvent simulations have shown high success rates in predicting the aggregation propensity of small molecules, implicit solvent simulations have been found to be less successful in this regard.
MD simulations can be used to explore structure-aggregation relationships and to identify chemical modifications that might alter a compound's aggregation behavior. In the context of metal-peptide interactions, some studies have found no significant advantage in using explicit solvent over implicit models for describing properties like size and secondary structure. The choice of force field and solvent model is critical for the accuracy of MD simulations.
Structure-Activity Relationship (SAR) Studies using Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. who.int Computational methods are increasingly used in SAR to predict the activity of new compounds and to guide the design of more potent and selective molecules. For 8-aminoquinoline derivatives, SAR studies have been crucial in the development of antimalarial drugs. who.int
However, the mechanism of action of 8-aminoquinoline agents is not fully established, making any SAR analysis speculative. Computational SAR can involve the analysis of various molecular descriptors and the use of techniques like molecular docking to predict binding affinities to biological targets. These studies have shown that modifications at different positions of the quinoline ring can significantly impact activity. who.int
Spectroscopic and Computational Studies of 8 Aminoquinolin 4 Ol
Spectroscopic and Computational Data
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving the 8-aminoquinoline (B160924) (8-AQ) framework, the parent structure of 8-Aminoquinolin-4-ol. These theoretical studies provide detailed insights into reaction pathways, transition states, and the roles of catalysts and reagents, which are often difficult to determine through experimental means alone.
C-H Bond Functionalization:
The 8-aminoquinoline group is widely employed as a bidentate directing group in transition-metal-catalyzed C-H bond functionalization reactions. Computational studies have been crucial in understanding the mechanism of these transformations. For instance, in nickel-catalyzed C(sp3)-H arylation, DFT calculations have been used to support the equilibrium between different nickel complexes in solution. These studies help in identifying the catalytically relevant intermediates prior to the key C-H activation step.
In one study, the reaction of N-(quinolin-8-yl)pivalamide with a nickel catalyst was investigated. DFT calculations were employed to understand the stability of various intermediates and the solution-state behavior of the catalytic system. The calculations supported the experimentally observed equilibrium between different paramagnetic nickel complexes.
Table 1: Selected Calculated Bond Lengths (Å) for a Dinuclear Nickel Complex with an 8-Aminoquinoline Derivative
| Bond | Length (Å) |
| Ni(1)–N(1) | 2.134(4) |
| Ni(1)–N(1)′ | 2.174(6) |
| Ni(1)–N(2) | 2.030(7) |
| Ni(1)–O(1) | 2.069(4) |
| Ni(1)–O(2) | 2.083(4) |
| Ni(1)–O(3) | 2.080(4) |
| Ni(1)–Ni(1)′ | 3.014(2) |
This data represents the first isolated example of the proposed catalytically relevant nickel carboxylate intermediate prior to C–H activation, with the 8-aminoquinoline moiety acting as a directing group.
Annulation Reactions:
Computational methods have also been applied to understand the mechanisms of more complex transformations, such as intramolecular annulation reactions. In a copper-catalyzed C-H bond functionalization, detailed DFT and topological analysis were used to propose a reaction mechanism for the formation of fused dihydrobenzofuran-isoquinolone compounds from benzamide (B126) derivatives bearing the 8-aminoquinoline directing group. The computational results indicated that the two heterocyclic rings are formed in distinct mechanistic steps: the dihydrobenzofuran via a migratory insertion and the isoquinolone through a subsequent reductive elimination. This detailed mechanistic insight helps in understanding why certain intermolecular variants of the reaction are not effective.
Redox Mechanisms:
The redox properties of 8-aminoquinoline have been investigated by combining spectroelectrochemical experiments with quantum chemical calculations. These computational studies were vital in identifying the different oxidation pathways that occur at varying pH levels. The calculations helped to distinguish between two hydrogenated tautomers present at low pH and to correlate calculated UV-Vis spectra with experimental data to identify the most likely reaction products. This combined experimental and theoretical approach provides a deeper understanding of the electrochemical phenomena associated with the 8-aminoquinoline core structure.
Table 2: Computationally Predicted Reactivity Descriptors for a Cu(II)/8-Aminoquinoline Isomer Complex
| Descriptor | Value |
| EHOMO (eV) | - |
| ELUMO (eV) | - |
| Ionization Potential (IP) | - |
| Electron Affinity (EA) | - |
Note: Specific values for EHOMO, ELUMO, IP, and EA were mentioned as being calculated in the study, but the exact numerical data was not provided in the abstract. Such descriptors are used to understand the electronic structure and reactivity of the complex.
Advanced Applications and Future Research Directions
Development of Fluorescent Chemosensors for Metal Ions
Derivatives of 8-aminoquinoline (B160924) are recognized as effective fluorogenic chelators for various metal ions. The chelation of metal ions with these derivatives often leads to an increase in fluorescence emission, a phenomenon attributed to increased molecular rigidity. This property is the foundation for their use as fluorescent chemosensors, which are molecules designed to signal the presence of a specific analyte, in this case, metal ions, through a measurable change in fluorescence.
Zinc Ion Detection
The development of fluorescent probes for zinc (Zn²⁺) detection is a significant area of research due to the biological importance of this ion. Derivatives of 8-aminoquinoline have been successfully employed to create chemosensors with high selectivity for Zn²⁺. For instance, a Schiff base fluorescent probe derived from 2-aminoquinolin-8-ol (B17170) and quinoline-8-carbaldehyde demonstrated a notable red shift and enhanced fluorescence intensity upon complexation with Zn²⁺ in an ethanol (B145695) solution. This sensor was able to distinguish Zn²⁺ from other similar ions like cadmium (Cd²⁺).
Theoretical studies using quantum chemical methods have also been employed to design and investigate 8-aminoquinoline-based fluorescent probes. These studies indicate that the coordination of Zn²⁺ generally causes redshifts in both the absorption and fluorescence emission spectra of the probe molecules. The photoinduced electron transfer (PET) mechanism is often responsible for the "turn-on" fluorescence response upon Zn²⁺ binding.
| 8-Aminoquinoline Derivative | Target Ion | Observed Effect | Sensing Mechanism |
| N-8-aminoquinolinylglycinamide | Zn²⁺ | Selective fluorescence enhancement | Binding promoted by deprotonation of the amide proton |
| Schiff base of 2-aminoquinolin-8-ol | Zn²⁺ | Red shift and enhanced fluorescence | Complexation |
| 2,4-dibromo-6-((quinolin-8-ylimino)methyl)phenol (HL1) | Zn²⁺ | Selective sensing | Metal-bound complex formation rsc.org |
Aluminium Ion Sensing
Similar to zinc, aluminum (Al³⁺) is another environmentally and biologically important metal ion that can be detected using 8-aminoquinoline-based chemosensors. The design of these sensors often involves modifying the substituents on the ligand framework to tune the selectivity towards Al³⁺. rsc.org
For example, a chemosensor, 4-nitro-2-((quinolin-8-ylimino)methyl)phenol (HL2), was synthesized and showed selective detection of Al³⁺. rsc.org The ability to fine-tune the receptor part of the molecule allows for the development of highly specific sensors for different metal ions. rsc.org Derivatives of 8-hydroxyquinoline (B1678124) have also demonstrated effectiveness in detecting Al³⁺, with some sensors achieving detection limits below 10⁻⁷ M in weakly acidic conditions.
| 8-Aminoquinoline/8-Hydroxyquinoline Derivative | Target Ion | Observed Effect | Detection Limit |
| 4-nitro-2-((quinolin-8-ylimino)methyl)phenol (HL2) | Al³⁺ | Selective detection | Not specified rsc.org |
| 8-hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | Moderate selectivity | <10⁻⁷ M |
| 8-Hydroxyquinoline | Al³⁺ | Fluorometric detection | ~1 x 10⁸ M |
Materials Science Applications (e.g., OLEDs)
The unique photophysical properties of quinoline (B57606) derivatives make them suitable for applications in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). OLEDs are devices that utilize organic compounds to emit light when an electric current is applied. The efficiency and color of the emitted light are highly dependent on the properties of the organic materials used.
8-hydroxyquinoline and its derivatives are well-known for their use as electron carriers in OLEDs. For instance, 8-Quinolinolato Lithium (Liq) is a material commonly used as an electron injection layer in OLEDs, enhancing the device's stability and efficiency. While direct applications of 8-Aminoquinolin-4-ol in OLEDs are less documented, its structural similarity to 8-hydroxyquinoline suggests potential for similar applications. The ability to form stable metal complexes is a key feature that can be exploited in the design of new emissive materials for OLEDs.
Pharmacokinetic and Toxicokinetic Considerations in Drug Development
Pharmacokinetics (PK) describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Toxicokinetics (TK), a related discipline, assesses systemic exposure in nonclinical toxicity studies, often at higher doses than therapeutically relevant, to correlate exposure with toxic effects.
Aminoquinolines have a long history in medicine, particularly as antimalarial drugs. Understanding the PK and TK properties of new 8-aminoquinoline derivatives is crucial for their potential development as therapeutic agents. The pharmacokinetic profiles of aminoquinolines can influence their efficacy and toxicity. For instance, differences in the PK of chloroquine (B1663885) and hydroxychloroquine (B89500) contribute to their varying adverse effect profiles. Key parameters studied in PK/TK assessments include Cmax (maximum concentration), AUC (area under the curve), and half-life. These studies are essential for determining a drug's safety margin and for extrapolating data from animal studies to humans.
Strategies for Directing Group Removal in Synthesis
In organic synthesis, directing groups are used to achieve high selectivity in chemical transformations, such as C-H bond activation. The 8-aminoquinoline group is one of the most widely used N,N-bidentate directing groups. It facilitates a variety of transition metal-catalyzed reactions by forming a stable chelate with the metal center, thereby directing the functionalization to a specific position.
However, the efficient removal of the directing group after the desired transformation is a significant challenge. Developing effective strategies for the removal of the 8-aminoquinoline auxiliary is an active area of research. The ability to cleave the directing group without affecting the newly formed functional groups is crucial for the practical application of this synthetic methodology.
Emerging Roles in Bioinorganic Chemistry
Bioinorganic chemistry is a field that explores the role of metals in biological systems. The ability of 8-aminoquinoline derivatives to form stable complexes with a wide range of metal ions makes them valuable tools in this field. These compounds can be used to model the active sites of metalloenzymes, helping to elucidate the mechanisms of biological processes.
The interaction of 8-aminoquinoline derivatives with metal ions is also relevant to their potential use in medicine. For example, they can be used to develop drugs that target metal-dependent enzymes or to create agents for chelation therapy to treat metal poisoning. The study of how these compounds and their metal complexes interact with biological molecules like proteins and nucleic acids is a key aspect of their emerging role in bioinorganic chemistry.
Integration of this compound in Multi-Target-Directed Ligands
The design of MTDLs involves the combination of multiple pharmacophores to address different biological targets implicated in a multifactorial disease. This strategy is prominent in research areas such as neurodegenerative diseases and cancer. For instance, derivatives of 8-aminoquinoline have been hybridized with other molecules, like melatonin (B1676174), to create multifunctional agents for Alzheimer's disease. These hybrids are often designed to simultaneously target cholinesterases, amyloid-β aggregation, and metal ion dyshomeostasis.
Similarly, 8-hydroxyquinoline derivatives are widely explored as MTDLs due to their potent metal-chelating properties, which are relevant to counteracting the neurotoxicity associated with metal-protein interactions in neurodegenerative disorders. Research has focused on combining the 8-hydroxyquinoline core with moieties from other drugs to create hybrids with a broad spectrum of activity.
However, specific studies detailing the synthesis, biological evaluation, and detailed research findings of MTDLs incorporating the this compound structure could not be identified in the current body of scientific literature. Therefore, data tables and detailed research findings on its application in this advanced area cannot be provided at this time. Further research would be necessary to explore the potential of this compound as a component in the design of multi-target-directed ligands.
Q & A
Q. What decomposition pathways occur under thermal stress, and how can they be mitigated?
- Stability Testing : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify degradation products (e.g., NOx, CO). Stabilize formulations with antioxidants (e.g., BHT) and store at ≤-20°C for long-term stability .
Methodological Considerations
- Data Contradiction Analysis : Apply triangulation by cross-referencing in vitro, in vivo, and computational data. Use meta-analysis tools (e.g., RevMan) to aggregate findings and identify confounding variables (e.g., solvent polarity, assay endpoints) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl chains at C3, halogens at C7) and correlate changes with biological activity using multivariate regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
